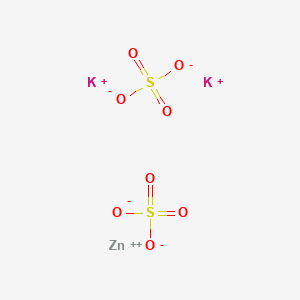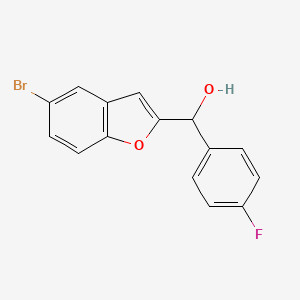
Isopropyl methyl phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl methyl phosphonate is an organophosphorus compound with the molecular formula C4H11O3P It is a derivative of phosphonic acid, where one of the hydrogen atoms is replaced by an isopropyl group and another by a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isopropyl methyl phosphonate can be synthesized through the esterification of phosphonic acid with isopropanol and methanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions often include heating the mixture to reflux to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of microwave-assisted synthesis has also been explored to accelerate the reaction and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Isopropyl methyl phosphonate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: This reaction can be carried out under acidic or basic conditions, leading to the formation of phosphonic acid and the corresponding alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide can convert this compound to its corresponding phosphonic acid derivative.
Substitution: The compound can undergo nucleophilic substitution reactions where the isopropyl or methyl group is replaced by other nucleophiles.
Major Products: The major products formed from these reactions include phosphonic acid, isopropanol, methanol, and various substituted phosphonates depending on the reagents used .
Wissenschaftliche Forschungsanwendungen
Isopropyl methyl phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential as a bioisostere in drug design, where it can mimic the behavior of phosphate groups in biological systems.
Medicine: Research is ongoing to explore its use in the development of antiviral and anticancer drugs.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism by which isopropyl methyl phosphonate exerts its effects involves its interaction with various molecular targets. In biological systems, it can act as a mimic of phosphate groups, thereby interfering with enzymatic processes that involve phosphorylation. This can lead to the inhibition of certain enzymes and pathways, making it a potential candidate for drug development .
Vergleich Mit ähnlichen Verbindungen
- Diethyl methyl phosphonate
- Dimethyl methyl phosphonate
- Pinacolyl methyl phosphonate
Comparison: Isopropyl methyl phosphonate is unique due to its specific ester groups, which confer distinct chemical properties compared to its analogs. For instance, the presence of the isopropyl group can influence the compound’s reactivity and solubility, making it suitable for specific applications where other phosphonates may not be as effective .
Eigenschaften
CAS-Nummer |
5514-35-2 |
|---|---|
Molekularformel |
C4H10O3P+ |
Molekulargewicht |
137.09 g/mol |
IUPAC-Name |
methoxy-oxo-propan-2-yloxyphosphanium |
InChI |
InChI=1S/C4H10O3P/c1-4(2)7-8(5)6-3/h4H,1-3H3/q+1 |
InChI-Schlüssel |
SKEDFVFLIIJDJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)O[P+](=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


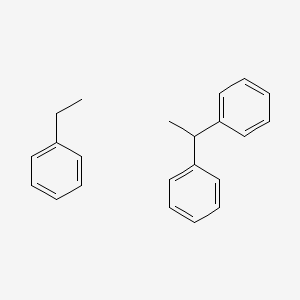
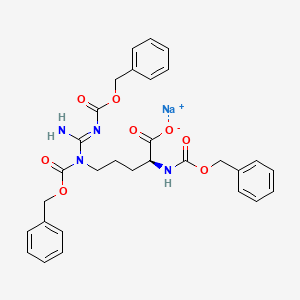
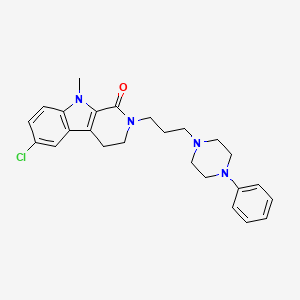

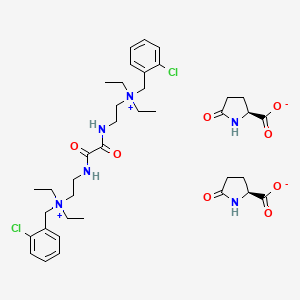
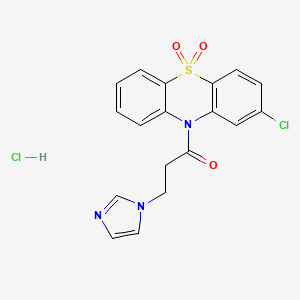
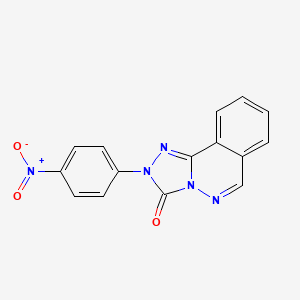
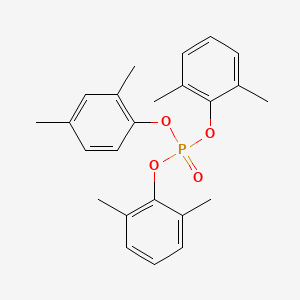
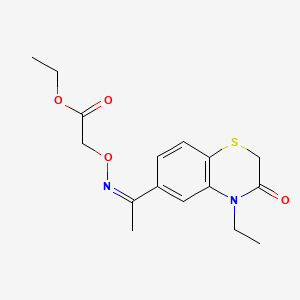

![(Z)-but-2-enedioic acid;2-[4-[2-[(2-methyl-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)oxy]ethyl]piperazin-1-yl]ethanol](/img/structure/B12700189.png)
